(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one
Overview
Description
(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one is a useful research compound. Its molecular formula is C22H28O2 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
The exact mass of the compound (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45013. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Applications
Compounds related to the specified chemical structure have been investigated for their applications in creating polymers with unique properties. For instance, derivatives with similar structures have been utilized in the synthesis of conjugated polymers that exhibit high spin concentration, leading to materials with paramagnetic properties. These materials show potential for applications in electronic devices due to their electrical conductivity and color-changing abilities upon oxidation and reduction (Miyasaka, Yamazaki, & Nishide, 2001). Similarly, polymers bearing nitronyl nitroxide and galvinoxyl groups at specific positions have demonstrated π-conjugated and non-Kekulé-type polyradical characteristics, suggesting potential in magneto-electronic applications (Nishide, Hozumi, Nii, & Tsuchida, 1997).
Molecular Electronics and Spintronics
Research into similar compounds has explored their use in molecular electronics and spintronics. The study of polyradicals and their derivatives, particularly those involving cyclohexadiene rings and tert-butyl groups, has opened new avenues for developing materials that can function as single-molecule magnets or components in spin-based electronic devices. The stability and spin concentration of these materials, along with their electronic properties, make them suitable candidates for advanced technological applications (Yoshioka, Nishide, Kaneko, Yoshiki, & Tsuchida, 1992).
Organic Synthesis and Catalysis
Compounds with similar structures have been employed in organic synthesis and catalysis, demonstrating the versatility of these chemical frameworks. For example, the desymmetrization of metallated cyclohexadienes has been achieved through reactions with chiral N-tert-butanesulfinyl imines, providing access to asymmetric synthetic intermediates useful in natural product synthesis (Maji, Fröhlich, & Studer, 2008). Additionally, reactions involving silylene and cyclohexadiene derivatives have been studied for their potential in synthesizing complex molecular architectures, contributing to the development of new synthetic methodologies (Ostendorf, Saak, Haase, & Weidenbruch, 2001).
properties
IUPAC Name |
(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-13-9-15(11-17(19(13)23)21(3,4)5)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12H,1-8H3/b16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSXCYFVGSFPGR-FOCLMDBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C)C=C(C1=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=C\2/C=C(C(=O)C(=C2)C(C)(C)C)C)/C=C(C1=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60418026 | |
Record name | (1E)-3,3'-Di-tert-butyl-5,5'-dimethyl[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60418026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one | |
CAS RN |
2417-00-7 | |
Record name | 2417-00-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1E)-3,3'-Di-tert-butyl-5,5'-dimethyl[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60418026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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